tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Lipophilicity Drug-likeness CNS permeability prediction

tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1438241-28-1, C₁₁H₂₀N₂O₂, MW 212.29) is a Boc-protected, 5-methyl-substituted 3,6-diazabicyclo[3.2.0]heptane building block. The 3,6-diazabicyclo[3.2.0]heptane scaffold is a conformationally constrained bicyclic diamine that has been validated as a core motif in multiple CNS drug discovery programs targeting nicotinic acetylcholine receptors (nAChRs) and dopamine D3 receptors.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B15057507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC12CN(CC1CN2)C(=O)OC(C)(C)C
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-5-12-11(8,4)7-13/h8,12H,5-7H2,1-4H3
InChIKeyODUCJWIZYUPUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate – Procurement-Grade Physicochemical and Synthetic Utility Profile


tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1438241-28-1, C₁₁H₂₀N₂O₂, MW 212.29) is a Boc-protected, 5-methyl-substituted 3,6-diazabicyclo[3.2.0]heptane building block. The 3,6-diazabicyclo[3.2.0]heptane scaffold is a conformationally constrained bicyclic diamine that has been validated as a core motif in multiple CNS drug discovery programs targeting nicotinic acetylcholine receptors (nAChRs) [1] and dopamine D3 receptors [2]. The 5-methyl substituent and N3-Boc protection differentiate this compound from its unsubstituted, regioisomeric, and Cbz-protected analogs in lipophilicity, steric profile, and synthetic handling compatibility.

Why Generic Substitution Fails for tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate


Within the 3,6-diazabicyclo[3.2.0]heptane building-block family, seemingly minor structural variations produce quantifiable differences in physicochemical properties that cascade into divergent synthetic fitness and downstream SAR outcomes. The unsubstituted Boc analog (CAS 1017789-34-2) has a calculated LogP of 0.53 , whereas the 5-methyl derivative reaches LogP 1.22 —a 2.3-fold increase in lipophilicity that can alter membrane permeability predictions and chromatographic behavior. The Cbz-protected variant (CAS 370880-87-8) requires hydrogenolytic deprotection conditions incompatible with reduction-sensitive functionality, while the Boc group on the target compound is cleaved under mild acidolysis (TFA/CH₂Cl₂) [1]. Regioisomeric 6-Boc-3,6-diazabicyclo[3.2.0]heptane (CAS 122848-57-1) positions the protected nitrogen at a different ring junction, altering the nucleophilicity and steric accessibility of the secondary amine for subsequent N-functionalization. These differences mean that substituting one analog for another without experimental verification introduces uncontrolled variables in both synthetic yield and biological assay outcome.

Quantitative Differentiation Evidence for tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate


LogP Differentiation: 2.3-Fold Lipophilicity Increase Over the Unsubstituted Boc Analog

The 5-methyl substitution on the diazabicyclo[3.2.0]heptane core increases calculated LogP from 0.53 (unsubstituted tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, CAS 1017789-34-2) to 1.22 for the target compound , representing a ΔLogP of +0.69 and a 2.3-fold increase in predicted octanol–water partition coefficient. This shift moves the compound from a borderline CNS-negative LogP range (typically <1) into a more favorable CNS-permeable window while remaining within the Rule-of-Five compliant range (LogP <5).

Lipophilicity Drug-likeness CNS permeability prediction

Orthogonal Boc-vs-Cbz Deprotection: Enabling Sequential N-Functionalization Strategies

The Boc protecting group on the target compound is cleaved under mild acidolysis (e.g., 20–50% TFA in CH₂Cl₂, 0–25 °C, 1–4 h), whereas the Cbz group on the comparator 3-Cbz-3,6-diazabicyclo[3.2.0]heptane (CAS 370880-87-8) requires catalytic hydrogenolysis (H₂, Pd/C) [1][2]. These orthogonal deprotection conditions enable sequential N-functionalization: Boc can be removed in the presence of Cbz (acid-stable), while Cbz can be removed in the presence of Boc (hydrogenolysis-stable). A dual-protected intermediate, 3-benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate (CAS 370880-79-8), exemplifies this strategy in the patent literature [2].

Orthogonal protection Solid-phase synthesis Sequential derivatization

Molecular Weight and Steric Bulk: Differentiating from the Unsubstituted Scaffold

The 5-methyl group increases molecular weight from 198.26 Da (unsubstituted tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) to 212.29 Da for the target compound , a ΔMW of +14.03 Da (7.1% increase). The additional methyl substituent at the bridgehead position introduces steric hindrance that can modulate the conformational equilibrium of the bicyclic system, potentially altering the spatial orientation of the N3 and N6 lone pairs available for coordination, hydrogen bonding, or further derivatization. The unsubstituted scaffold has two freely rotatable bonds (excluding the tert-butyl group); the 5-methyl group does not add rotatable bonds but does increase the molecular volume, with a predicted density of approximately 1.10 g/cm³ .

Steric parameters Molecular recognition Conformational constraint

Scaffold Pre-validation: The 3,6-Diazabicyclo[3.2.0]heptane Core in CNS Drug Discovery Programs

The 3,6-diazabicyclo[3.2.0]heptane scaffold has been validated in multiple independent drug discovery programs. At the α4β2 nAChR, the scaffold-derived agonist A-366833 (5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]nicotinonitrile) exhibits a Ki of 3.1 nM at the agonist-binding site ([³H]-cytisine displacement) with functional selectivity for α4β2 over α3β4 subtypes [1]. At the dopamine D3 receptor, substituted 3,6-diazabicyclo[3.2.0]heptane derivatives demonstrate Ki values as low as 5.75 nM in functional calcium assays [2]. While the target compound itself is a protected synthetic intermediate and not a final bioactive molecule, it serves as the direct precursor to N6-functionalized analogs that populate these pharmacologically validated chemical series.

Nicotinic acetylcholine receptor Dopamine D3 receptor CNS drug discovery

Commercial Purity Benchmarking: 98% Assay vs. Typical 95–97% for Comparator Building Blocks

The target compound is routinely supplied at 98% purity (NLT 98% by HPLC) from multiple ISO-certified vendors . The unsubstituted Boc analog (CAS 1017789-34-2) is most commonly available at 97% purity from major suppliers , while the enantiopure (S,S)-Boc analog (CAS 956276-42-9) is offered at 95–98% depending on the vendor . The 1–3 percentage-point purity advantage of the target compound, while modest in absolute terms, translates to approximately 1–3% less impurity burden in subsequent reaction steps, which can be meaningful in multi-step sequences where impurity accumulation degrades overall yield.

Chemical purity Quality control Procurement specification

Best-Fit Application Scenarios for tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate


CNS-Focused Fragment and Lead-Optimization Libraries Requiring Moderately Lipophilic Building Blocks

The LogP of 1.22 positions this compound favorably for CNS drug discovery programs where building blocks with moderate lipophilicity are preferred for balancing blood–brain barrier permeability with aqueous solubility. The scaffold's precedent in α4β2 nAChR agonists (Ki = 3.1 nM for A-366833) [1] and dopamine D3 receptor modulators (Ki = 5.75 nM) [2] provides target-class validation. The 5-methyl substituent offers a steric probe not available with the unsubstituted Boc analog (LogP 0.53), enabling SAR exploration of steric tolerance at the bridgehead position.

Multi-Step Syntheses Requiring Orthogonal N-Protection and Sequential Functionalization

The Boc group on the target compound is cleavable under acidolysis (TFA/CH₂Cl₂), fully orthogonal to Cbz protection (removed by hydrogenolysis). This enables construction of dual-protected intermediates such as 3-benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate [3], where the N3 and N6 nitrogens can be sequentially unveiled and differentially functionalized. This strategy is documented in patent literature for the synthesis of selective nAChR and D3 receptor ligands, where precise control over N-substitution pattern is critical for receptor subtype selectivity.

Dopamine D3 Receptor Antagonist Programs Based on the Substituted 3,6-Diazabicyclo[3.2.0]heptane Pharmacophore

U.S. Patent US10584135 (Indivior UK Limited) discloses a series of substituted 3,6-diazabicyclo[3.2.0]heptanes as dopamine D3 receptor modulators for treating addiction, drug dependency, and psychiatric conditions [2]. The target compound, as a Boc-protected 5-methyl building block, serves as a direct synthetic entry point to this patent space. Its 98% commercial purity supports reliable SAR data generation without confounding impurity effects, which is essential for patent-protected lead optimization programs where structure–activity relationships must be rigorously documented.

Neuronal Nicotinic Receptor (NNR) Agonist Development Using Conformationally Constrained Diamine Scaffolds

The 3,6-diazabicyclo[3.2.0]heptane core is a validated scaffold for α4β2-selective nAChR agonists, as demonstrated by A-366833 (Ki = 3.1 nM, oral bioavailability 73% in rat, half-life 1.5 h, therapeutic margins 6–22×) [1]. The target compound's 5-methyl group introduces conformational constraint at the bridgehead, which can be exploited to modulate the dihedral angle between the N3 and N6 substituents—a parameter shown in SAR studies [4] to influence α4β2 vs. α3β4 subtype selectivity. This scaffold class is also precedented in Abbott/AbbVie patent filings for CNS-active diazabicyclic agents.

Quote Request

Request a Quote for tert-Butyl 5-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.